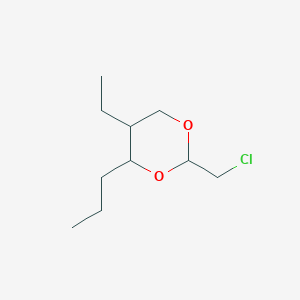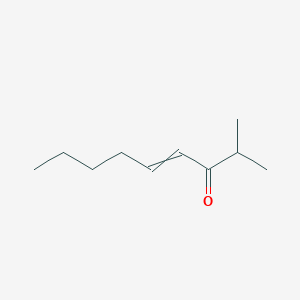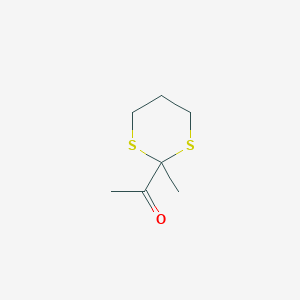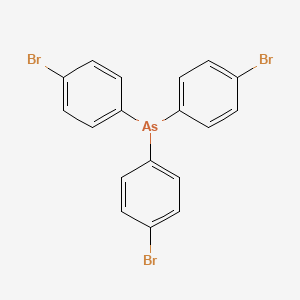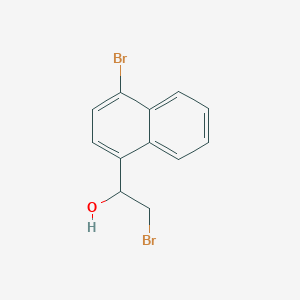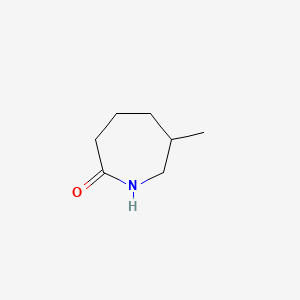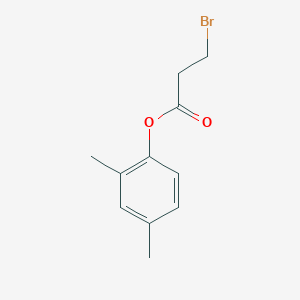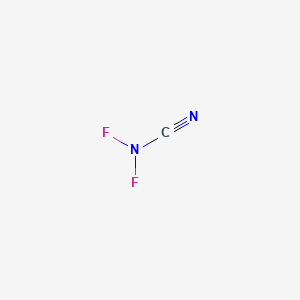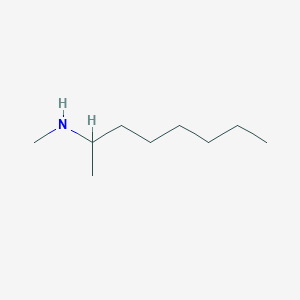
N-methyloctan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyloctan-2-amine is an organic compound that belongs to the class of secondary amines. It is characterized by a methyl group attached to the nitrogen atom and an octyl group attached to the second carbon atom. This compound is a clear, colorless to yellow liquid with a distinctive amine odor. It is known for its lipophilicity and surface activity, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyloctan-2-amine can be synthesized through several methods. One common approach involves the reaction of octanol with methylamine. This reaction typically requires heating and distillation to obtain the desired product . Another method involves the direct reductive N-methylation of nitro compounds, which is more straightforward and avoids the need for pre-preparation of NH-free amines . This method uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under catalytic conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where octanol and methylamine are reacted under controlled conditions. The reaction mixture is then subjected to distillation to purify the product. This process ensures high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyloctan-2-one, while reduction can produce this compound derivatives .
Applications De Recherche Scientifique
N-methyloctan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-methyloctan-2-amine involves its interaction with molecular targets and pathways within biological systems. As a secondary amine, it can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
N-methyloctan-2-amine can be compared with other similar compounds such as:
N-methylbutan-2-amine: A secondary aliphatic amine with a shorter carbon chain.
N-methylhexan-2-amine: Another secondary amine with a medium-length carbon chain.
N-methylheptan-2-amine: Similar in structure but with one less carbon atom in the chain
Uniqueness
This compound is unique due to its longer carbon chain, which imparts greater lipophilicity and surface activity compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring these properties .
Propriétés
Numéro CAS |
5452-72-2 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9(2)10-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
QJJSEMYNBHHRDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
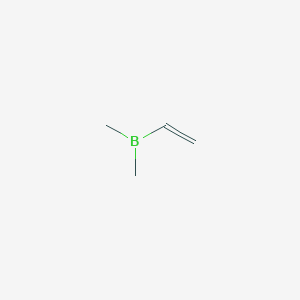
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
